Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, and various functional groups including ethyl ester, methoxycarbonyl, and sulfamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, which can be achieved through cyclization reactions involving sulfur-containing precursors. The introduction of the ethyl ester and methoxycarbonyl groups can be accomplished through esterification and carbonylation reactions, respectively. The sulfamoyl group is usually introduced via sulfonamide formation, which involves the reaction of an amine with a sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may exhibit activity against certain diseases or conditions, making it valuable for medicinal chemistry research.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s functional groups allow it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate can be compared to other benzothiophene derivatives, such as:
- Ethyl 3-{[4-(carboxymethyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate
- Mthis compound
These compounds share a similar core structure but differ in their functional groups. The presence of different substituents can influence their chemical properties, reactivity, and potential applications. This compound is unique due to its specific combination of functional groups, which may confer distinct advantages in certain applications.
Properties
IUPAC Name |
ethyl 3-[(4-methoxycarbonylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6S2/c1-3-26-19(22)16-17(14-6-4-5-7-15(14)27-16)28(23,24)20-13-10-8-12(9-11-13)18(21)25-2/h4-11,20H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYLLCXDBIBNSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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